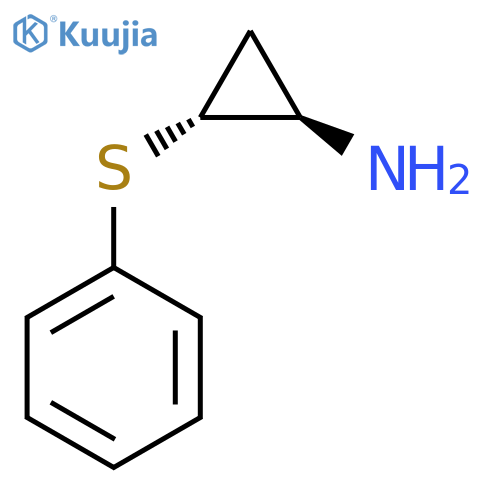Cas no 2470279-51-5 (rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine)

2470279-51-5 structure
商品名:rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine
CAS番号:2470279-51-5
MF:C9H11NS
メガワット:165.25534081459
MDL:MFCD32711364
CID:5670336
PubChem ID:154857115
rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- EN300-27108119
- 2470279-51-5
- rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine
-
- MDL: MFCD32711364
- インチ: 1S/C9H11NS/c10-8-6-9(8)11-7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9-/m1/s1
- InChIKey: ASUAOOJBIPBZLR-RKDXNWHRSA-N
- ほほえんだ: S(C1C=CC=CC=1)[C@@H]1C[C@H]1N
計算された属性
- せいみつぶんしりょう: 165.06122053g/mol
- どういたいしつりょう: 165.06122053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 51.3Ų
rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27108119-5.0g |
rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |
2470279-51-5 | 95.0% | 5.0g |
$4349.0 | 2025-03-20 | |
| Enamine | EN300-27108119-2.5g |
rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |
2470279-51-5 | 95.0% | 2.5g |
$2940.0 | 2025-03-20 | |
| Enamine | EN300-27108119-0.1g |
rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |
2470279-51-5 | 95.0% | 0.1g |
$1320.0 | 2025-03-20 | |
| Enamine | EN300-27108119-0.5g |
rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |
2470279-51-5 | 95.0% | 0.5g |
$1440.0 | 2025-03-20 | |
| Enamine | EN300-27108119-1g |
rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |
2470279-51-5 | 1g |
$1500.0 | 2023-09-11 | ||
| Enamine | EN300-27108119-1.0g |
rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |
2470279-51-5 | 95.0% | 1.0g |
$1500.0 | 2025-03-20 | |
| Enamine | EN300-27108119-0.25g |
rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |
2470279-51-5 | 95.0% | 0.25g |
$1381.0 | 2025-03-20 | |
| Enamine | EN300-27108119-10g |
rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |
2470279-51-5 | 10g |
$6450.0 | 2023-09-11 | ||
| Enamine | EN300-27108119-5g |
rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |
2470279-51-5 | 5g |
$4349.0 | 2023-09-11 | ||
| Enamine | EN300-27108119-0.05g |
rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine |
2470279-51-5 | 95.0% | 0.05g |
$1261.0 | 2025-03-20 |
rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine 関連文献
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
2470279-51-5 (rac-(1R,2R)-2-(phenylsulfanyl)cyclopropan-1-amine) 関連製品
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量